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Compound of Interest

Compound Name: 4-Fluoro-2-hydroxyquinoline

Cat. No.: B15072201 Get Quote

An In-depth Technical Guide to 4-Fluoro-2-
hydroxyquinoline
Disclaimer: Experimental data specifically for 4-Fluoro-2-hydroxyquinoline is limited in

publicly available literature. The information presented in this guide is a consolidation of data

from closely related isomers and analogous compounds. Researchers should validate this

information through experimental studies for 4-Fluoro-2-hydroxyquinoline.

Introduction
Quinolone derivatives are a significant class of heterocyclic compounds that form the core

structure of many synthetic antibacterial agents. The introduction of a fluorine atom into the

quinoline ring, creating fluoroquinolones, marked a substantial advancement in the

development of broad-spectrum antibiotics.[1][2] 4-Hydroxyquinolines, and their tautomeric 4-

quinolone forms, are key pharmacophores in numerous biologically active molecules, exhibiting

a wide range of activities including antibacterial, antifungal, anticancer, and anti-inflammatory

properties.[3] This technical guide focuses on the physical and chemical properties of 4-
Fluoro-2-hydroxyquinoline, a member of this important class of compounds. Due to the

scarcity of direct experimental data, this guide leverages information from closely related

isomers to provide a comprehensive overview for researchers, scientists, and drug

development professionals.
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The physicochemical properties of 4-Fluoro-2-hydroxyquinoline are crucial for understanding

its behavior in biological and chemical systems. The following tables summarize the available

and estimated data based on its isomers.

Table 1: Physical Properties of 4-Fluoro-2-hydroxyquinoline and Related Isomers

Property
4-Fluoro-2-
hydroxyquinoline

6-Fluoro-4-
hydroxy-2-
methylquinoline

8-Fluoro-4-
hydroxyquinoline

Molecular Formula C9H6FNO C10H8FNO[4] C9H6FNO

Molecular Weight 163.15 g/mol 177.18 g/mol [4] 163.15 g/mol

Appearance Not Available
White to Almost White

Powder to Crystal[4]
Powder

Melting Point Not Available 273-277 °C[4] 278-282 °C

Boiling Point Not Available
316.7±37.0°C at 760

mmHg[4]
Not Available

Solubility Not Available
No information

available[5]
Not Available

pKa Not Available Not Available Not Available

Table 2: Spectroscopic Data of 4-Fluoro-2-hydroxyquinoline and Related Isomers
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Spectroscopy
4-Fluoro-2-
hydroxyquinoline

Related Compounds
(Isomers/Analogues)

1H NMR Not Available

For a related 6,7-difluoro-4-

hydroxyquinoline derivative,

the hydroxyl proton appears

downfield as a broad signal

around 13.16 ppm.[1] Aromatic

protons typically appear

between 7.00 and 8.00 ppm.[1]

13C NMR Not Available

For a related 6,7-difluoro-4-

hydroxyquinoline derivative,

the C-OH carbon signal is

observed in the downfield

region at approximately 167.73

ppm.[1]

19F NMR Not Available

For a related 6,7-difluoro-4-

hydroxyquinoline derivative,

fluorine signals appear

between -115 and -138 ppm.

[1]

Mass Spectrometry Not Available

The molecular ion peak is

expected at m/z 163.15.

Fragmentation patterns of

fluoroquinolones often involve

the loss of peripheral groups

and rearrangement of the

heterocyclic ring.[6]

IR Spectroscopy Not Available

For related 4-hydroxy-2-oxo-

quinoline derivatives,

characteristic peaks are

observed for C=O stretching,

N-H stretching, and aromatic

C-H stretching.[7]
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Chemical Properties and Reactivity
4-Fluoro-2-hydroxyquinoline is expected to exhibit reactivity characteristic of the 2-

hydroxyquinoline scaffold. It exists in tautomeric equilibrium with its 2-quinolone form. The

hydroxyl group can undergo O-alkylation and O-acylation reactions. The quinoline ring is

susceptible to electrophilic substitution reactions, with the position of substitution influenced by

the existing substituents. The fluorine atom at the 4-position is a weak deactivator and will

influence the regioselectivity of such reactions. The reactivity of the related 4-halo-2-

aminoquinolines has been studied, providing insights into potential synthetic transformations.

Experimental Protocols
While specific protocols for 4-Fluoro-2-hydroxyquinoline are not readily available, the

following are generalized experimental procedures for the synthesis and analysis of related

hydroxyquinoline derivatives that can be adapted.

Synthesis: Conrad-Limpach Reaction
A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[8]

Reaction Scheme:

Substituted Aniline

Enamine Intermediate

Condensation

ß-ketoester

4-HydroxyquinolineThermal Cyclization

Click to download full resolution via product page

Caption: General workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Methodology:

Enamine Formation: A substituted aniline (e.g., 3-fluoroaniline for the synthesis of 4-fluoro-
2-hydroxyquinoline) is reacted with a β-ketoester (e.g., diethyl malonate) in a suitable
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solvent, often with an acid catalyst. The mixture is heated to drive off water and form the

enamine intermediate.

Cyclization: The enamine intermediate is heated to a high temperature (typically >250 °C) in

a high-boiling solvent like diphenyl ether to induce cyclization and form the 4-

hydroxyquinoline product.

Purification: The product is isolated by cooling the reaction mixture, followed by filtration and

washing with a suitable solvent. Further purification can be achieved by recrystallization or

column chromatography.

Analytical Methods
The characterization of 4-Fluoro-2-hydroxyquinoline would involve a combination of

spectroscopic and chromatographic techniques.

Analytical Workflow:

Structure Elucidation Purity Assessment

Crude Product

Purification
(Recrystallization/Chromatography)

Pure Compound

Structural Identification Purity Analysis

NMR (1H, 13C, 19F) Mass Spectrometry IR Spectroscopy HPLC TLC
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Caption: General analytical workflow for the characterization of a synthesized quinoline

derivative.

Methodologies:

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a

C18 column is commonly used for the analysis of fluoroquinolones.[9] A mobile phase

consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or

methanol) is typically employed. Detection can be achieved using UV-Vis or fluorescence

detectors.[9]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a sensitive

technique for the determination of the molecular weight and fragmentation pattern of

fluoroquinolones.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H, 13C, and 19F NMR are essential for

the structural elucidation of fluorinated quinolines.[1]

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups

present in the molecule.[7]

Biological Activity and Mechanism of Action
While the specific biological activity of 4-Fluoro-2-hydroxyquinoline has not been extensively

reported, as a fluoroquinolone derivative, it is anticipated to exhibit antibacterial properties. The

primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA

gyrase (a type II topoisomerase) and topoisomerase IV.[10] These enzymes are essential for

bacterial DNA replication, transcription, and repair.

Fluoroquinolone Mechanism of Action:
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Caption: General mechanism of action for fluoroquinolone antibiotics.

The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately

resulting in bacterial cell death. The presence and position of the fluorine atom are known to

significantly enhance the antibacterial activity of quinolones.[1]

Conclusion
4-Fluoro-2-hydroxyquinoline is a member of the medicinally important class of

fluoroquinolones. While specific experimental data for this isomer is scarce, this guide provides

a comprehensive overview of its expected physical and chemical properties, along with general

protocols for its synthesis and analysis, based on data from closely related compounds. Further

experimental investigation is necessary to fully characterize 4-Fluoro-2-hydroxyquinoline and

to explore its potential as a therapeutic agent. This guide serves as a valuable resource for

researchers initiating studies on this and other novel fluoroquinolone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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